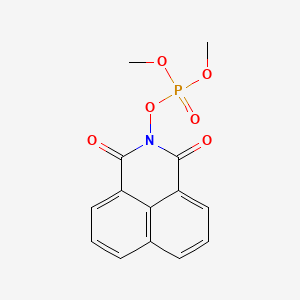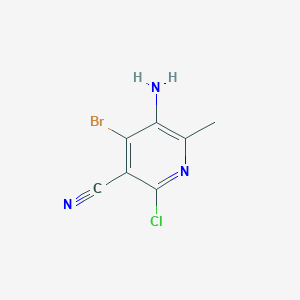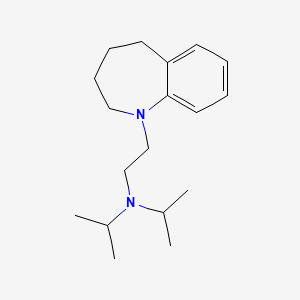
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid is a compound that features a pyrrolidine ring substituted with a trifluoromethyl group and an acetic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid typically involves the construction of the pyrrolidine ring followed by the introduction of the trifluoromethyl group and the acetic acid moiety. One common method involves the reaction of a suitable pyrrolidine precursor with trifluoromethylating agents under controlled conditions. The reaction conditions often include the use of catalysts and specific solvents to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include continuous flow reactors and advanced purification techniques to ensure the compound meets the required specifications for its intended applications .
Análisis De Reacciones Químicas
Types of Reactions
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The trifluoromethyl group and other substituents can be replaced with different groups through substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce new functional groups into the molecule .
Aplicaciones Científicas De Investigación
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, allowing it to interact more effectively with biological targets. The pyrrolidine ring can contribute to the compound’s binding affinity and selectivity towards certain enzymes or receptors .
Comparación Con Compuestos Similares
Similar Compounds
Pyrrolidine-2-one: A similar compound with a pyrrolidine ring but lacking the trifluoromethyl group.
Trifluoromethylpyridine: Contains a trifluoromethyl group but has a different ring structure.
Acetic acid derivatives: Various compounds with acetic acid moieties but different substituents on the ring structure.
Uniqueness
2-((1-(Trifluoromethyl)pyrrolidin-3-yl)oxy)acetic acid is unique due to the combination of the trifluoromethyl group and the pyrrolidine ring, which imparts distinct chemical and biological properties. This combination can enhance the compound’s stability, lipophilicity, and potential interactions with biological targets, making it a valuable compound for research and industrial applications .
Propiedades
Fórmula molecular |
C7H10F3NO3 |
|---|---|
Peso molecular |
213.15 g/mol |
Nombre IUPAC |
2-[1-(trifluoromethyl)pyrrolidin-3-yl]oxyacetic acid |
InChI |
InChI=1S/C7H10F3NO3/c8-7(9,10)11-2-1-5(3-11)14-4-6(12)13/h5H,1-4H2,(H,12,13) |
Clave InChI |
IJZVHUNCCBIQHR-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CC1OCC(=O)O)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-Butyl 7-(bromomethyl)-2-azaspiro[4.4]nonane-2-carboxylate](/img/structure/B13948887.png)
![2,4,6-Trimethyl-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B13948891.png)




![3-(Cyclopropylamino)-3-(2,3-dihydrobenzo[b][1,4]dioxin-2-yl)propan-1-ol](/img/structure/B13948921.png)




![3-(5-Pyridine-3-yl-[1,3,4]oxadiazol-2-yl)-benzonitrile](/img/structure/B13948947.png)

